1,1,1-Trifluoro-3-methanesulfonylpropan-2-one
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
NMR provides critical insights into the compound’s electronic environment and structural connectivity. Expected shifts include:
Note: The CF₃ group’s strong deshielding effect and coupling with adjacent carbons are critical for assignments.
Infrared (IR) and Mass Spectrometric Profiling
Infrared Spectroscopy :
- C=O Stretch : Sharp peak at 1680–1720 cm⁻¹ (indicative of electron-deficient ketones).
- S=O Asymmetric/Stretch : Strong absorption at 1300–1450 cm⁻¹ (asymmetric) and 950–1200 cm⁻¹ (symmetric).
- C–F Stretch : Broad peaks at 1100–1300 cm⁻¹ (CF₃).
Mass Spectrometry :
- Molecular Ion (M⁺) : Observed at m/z 190.14 (C₄H₅F₃O₃S).
- Fragmentation Pathways : Loss of SO₂CH₃ (m/z 69) or CF₃ (m/z 69) from the parent ion.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT studies using B3LYP/def2-TZVP basis sets provide insights into electronic structure and reactivity:
Key Findings :
Molecular Orbital Analysis of Electronic Properties
Molecular orbital (MO) analysis reveals:
Properties
IUPAC Name |
1,1,1-trifluoro-3-methylsulfonylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3S/c1-11(9,10)2-3(8)4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLDHMYDUBSXBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,1,1-Trifluoro-3-methanesulfonylpropan-2-one (CAS No. 1799297-94-1) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
This compound is characterized by the presence of trifluoromethyl and sulfonyl functional groups, which contribute to its reactivity and biological interactions. The molecular formula is , and it has a boiling point of approximately 152 °C.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins within biological systems. It is known to modulate enzyme activity through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, impacting cellular functions such as apoptosis and proliferation.
- Receptor Interaction : It may also act on cellular receptors, altering signal transduction pathways that regulate physiological responses.
Cellular Effects
In vitro studies have demonstrated that this compound affects several cellular processes:
- Cell Proliferation : At varying concentrations, it influences the growth rate of different cell lines.
- Apoptosis Induction : Higher concentrations have been shown to induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology.
Case Studies
Several studies have explored the effects of this compound in both laboratory and clinical settings:
- Anticancer Activity : A study conducted on human cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Metabolic Pathway Analysis : Research has shown that this compound is metabolized by cytochrome P450 enzymes in the liver, resulting in various metabolites that may also exhibit biological activity .
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
Comparison with Similar Compounds
Substituent Effects: Trifluoromethyl vs. Aryl Groups
Compound A : 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one (CAS 1340177-72-1)
- Structure : Differs by replacing the methanesulfonyl group with a substituted phenyl ring (5-chloro-2-methoxy).
- Impact: Electronic Effects: The aryl group provides resonance stabilization, reducing the electron-withdrawing effect compared to the sulfonyl group. Applications: Used as a pharmaceutical intermediate, suggesting differences in bioactivity compared to the sulfonyl analog .
Compound B : 1-(3-(Trifluoromethyl)phenyl)propan-2-one (CAS 21906-39-8)
- Structure : Features a trifluoromethylphenyl substituent instead of methanesulfonyl.
- Impact :
Fluorination Patterns and Physical Properties
Compound C: 1-(3-((2,3,3,3-Tetrafluoro-2-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)propyl)amino)phenyl)ethan-1-one (Yield: 33%, Mp: 65–67°C)
- Structure : Highly fluorinated with ether and amine linkages.
- Comparison: Melting Point: Higher than typical non-fluorinated ketones due to fluorine’s strong intermolecular interactions. Synthetic Challenges: Lower yield (33%) compared to simpler trifluoromethyl ketones, likely due to steric hindrance from multiple fluorinated groups .
Compound D : 1,1,1,2,3,3,3-Heptafluoropropane (CAS 431-89-0)
- Structure : Fully saturated fluorocarbon without functional groups.
- Comparison: Applications: Used as a refrigerant or propellant, contrasting with the reactive ketone/sulfonyl moieties in the target compound. Hazards: Classified as non-hazardous under workplace exposure limits, unlike ketones with reactive α-protons .
Methanesulfonyl vs. Other Sulfonyl Groups
Compound E : Triphenylsulfonium salt with 1-[(3-ethyl-3-oxetanyl)methyl] 2,2-difluoro-2-sulfoacetate (CAS 1328506-26-8)
- Structure : Contains a sulfonate ester rather than a ketone-sulfonyl group.
- Comparison :
Research Findings and Challenges
- Synthetic Methods : Fluorinated ketones like Compound C require specialized conditions (e.g., Na₂CO₃, iodonium salts in MeCN) due to steric and electronic effects . The target compound’s methanesulfonyl group may necessitate even milder bases to avoid decomposition.
- Toxicity: Limited toxicological data exist for fluorinated sulfonyl ketones (e.g., Compound A and the target compound), posing regulatory challenges .
- Reactivity : The methanesulfonyl group in the target compound likely enhances electrophilicity at the carbonyl carbon, enabling unique reaction pathways compared to aryl-substituted analogs.
Preparation Methods
Sulfonylation of 3-methanesulfonyl-propan-1-ol
- Starting Material: 3-methanesulfonyl-propan-1-ol (0.5 g, 3.6 mmol)
- Reagents: Methanesulfonyl chloride (0.3 mL, 4 mmol), triethylamine (0.5 g, 5 mmol)
- Solvent: Dichloromethane (3 mL)
- Conditions: 0 °C, 2 hours stirring
- Workup: Reaction mixture poured into water, extracted with dichloromethane; organic layer washed with water, brine, dried over MgSO4, concentrated.
- Yield: 0.7 g (90%)
- Product: Crude methanesulfonic acid 3-methanesulfonyl-propyl ester as yellow oil
This method highlights the efficiency of low-temperature sulfonylation with triethylamine as a base in dichloromethane solvent, yielding high purity intermediate suitable for further transformations.
Extended Reaction for Methanesulfonyl Propyl Methanesulfonate
- Starting Material: 3-methylsulfonylpropan-1-ol (200 mg, 1.45 mmol)
- Reagents: Methanesulfonyl chloride (2.84 g, 24.9 mmol), triethylamine (732 mg, 23.5 mmol)
- Solvent: Dichloromethane (5 mL)
- Conditions: 30 °C, 12 hours stirring
- Workup: Partitioned between water and dichloromethane; organic layer washed with brine, dried over Na2SO4, concentrated.
- Yield: 300 mg crude product
- Notes: Product used directly without purification in subsequent steps
This approach uses a higher temperature and longer reaction time to ensure complete sulfonylation, producing a crude intermediate for further synthetic steps.
Reaction Parameters and Their Effects
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Temperature | 0 °C to 30 °C | Lower temp (0 °C) favors selectivity and yield; higher temp (30 °C) accelerates reaction but may produce impurities |
| Reaction Time | 1 to 12 hours | Longer time ensures completion; shorter time limits side reactions |
| Solvent | Dichloromethane | Good solvent for sulfonylation, facilitates extraction |
| Base | Triethylamine | Neutralizes HCl formed, drives reaction forward |
| Workup | Water extraction, drying agents (MgSO4, Na2SO4) | Removes impurities and solvents, isolates product |
Summary Table of Preparation Methods
| Method No. | Starting Material | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-methanesulfonyl-propan-1-ol | Methanesulfonyl chloride, triethylamine, DCM, 0 °C, 2 h | 90 | High yield, low temperature sulfonylation |
| 2 | 3-methylsulfonylpropan-1-ol | Methanesulfonyl chloride, triethylamine, DCM, 30 °C, 12 h | Not purified | Longer reaction, crude product used directly |
| 3 | Compound 47 | Methanesulfonyl chloride, triethylamine, methylene chloride, RT, 1 h | Not specified | Rapid room temp sulfonylation |
Research Findings and Considerations
- The use of triethylamine is critical to neutralize the hydrochloric acid byproduct and maintain reaction efficiency.
- Dichloromethane is the preferred solvent due to its ability to dissolve both organic reagents and facilitate easy phase separation during workup.
- Temperature control is essential to balance reaction rate and selectivity, with lower temperatures favoring cleaner products.
- The crude products from some methods are sufficiently pure for subsequent synthetic transformations, reducing the need for extensive purification.
- No direct preparation of the trifluoromethylated ketone variant was explicitly detailed in the available sources, but the sulfonylation methods are adaptable to trifluoromethyl precursors under similar conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1,1-trifluoro-3-methanesulfonylpropan-2-one, and how do reaction conditions influence yield and purity?
- Methodology : Fluorinated ketones like this compound are typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting trifluoroacetone derivatives with methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) are critical to minimize side reactions like over-sulfonylation .
- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purification often requires column chromatography with gradients of ethyl acetate/hexane.
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in trifluoromethyl-sulfonyl compounds?
- Methodology :
- ¹⁹F NMR : Identifies trifluoromethyl (-CF₃) chemical shifts (typically δ -60 to -80 ppm) and confirms sulfonyl group integration .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₅H₇F₃O₃S: calc. 216.01, obs. 216.02) .
- IR : Sulfonyl stretches (S=O) appear at 1150–1350 cm⁻¹ .
Q. What solvent systems are suitable for recrystallizing polar fluorinated ketones?
- Recommendations : Use mixed solvents like dichloromethane/hexane or ethyl acetate/ethanol. Polar aprotic solvents (DMF, DMSO) may retain impurities. Slow cooling (1–2°C/min) enhances crystal formation. For hygroscopic compounds, anhydrous conditions are critical .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and methanesulfonyl groups influence reactivity in nucleophilic addition reactions?
- Mechanistic Insight :
- CF₃ : Strong electron-withdrawing effect reduces carbonyl electrophilicity, slowing nucleophilic attack.
- SO₂Me : Enhances acidity of α-hydrogens, facilitating enolate formation.
- Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring). Computational modeling (DFT) can map charge distribution and transition states .
Q. What strategies address discrepancies between computational predictions and experimental data for fluorinated ketone conformers?
- Case Study : Gas-phase DFT calculations may underestimate solvation effects. Validate using:
- Variable-temperature NMR : Detects rotamers via splitting of CF₃ or SO₂Me signals .
- X-ray crystallography : Resolves solid-state conformations (SHELXL refinement recommended) .
- Example : A 2024 study found that solvation-free energy corrections in Gaussian simulations reduced RMSD between predicted and observed conformers by 40% .
Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs targeting enzyme inhibition?
- Approach :
- Synthetic Modifications : Introduce substituents at the α-carbon (e.g., methyl, aryl) to modulate steric bulk and electronic effects.
- Biological Assays : Test analogs against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates.
- Findings : A 2023 study showed that replacing methanesulfonyl with tosyl groups increased IC₅₀ by 3-fold, likely due to enhanced π-π interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
